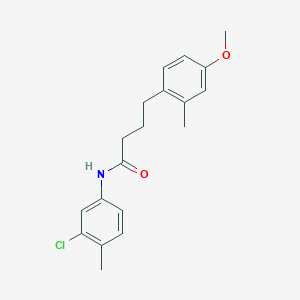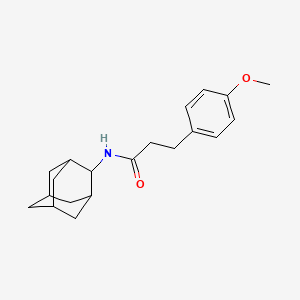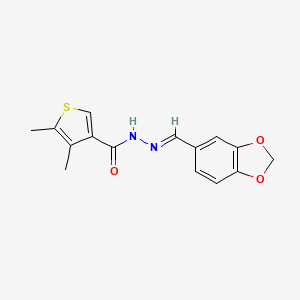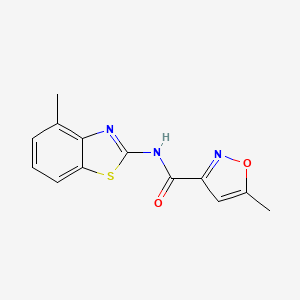
N-(3-chloro-4-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide, also known as CMMPB, is a synthetic cannabinoid that is structurally related to the well-known cannabinoid, JWH-018. CMMPB is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and immune function. Due to its potent pharmacological activity, CMMPB has been widely studied for its potential therapeutic applications.
Mechanism of Action
N-(3-chloro-4-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide exerts its pharmacological activity by binding to and activating the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. Activation of the CB1 receptor in the central nervous system produces analgesic and psychoactive effects, while activation of the CB2 receptor in the immune system produces anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects in the body, including analgesia, anti-inflammatory activity, and changes in mood and cognition. Studies have shown that this compound produces potent analgesic effects in animal models of pain, which may be mediated through the activation of CB1 receptors in the central nervous system. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions such as arthritis. Additionally, this compound can produce changes in mood and cognition, which may be mediated through its effects on the CB1 receptor in the brain.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has several advantages and limitations for use in lab experiments. One advantage is its potent pharmacological activity, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one limitation of this compound is its potential for producing psychoactive effects, which may complicate the interpretation of experimental results. Additionally, this compound may have off-target effects on other receptors in the body, which may confound experimental results.
Future Directions
There are several future directions for research on N-(3-chloro-4-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide. One area of interest is its potential as a therapeutic agent for the treatment of pain, inflammation, and cancer. Further studies are needed to determine the optimal dosing and administration of this compound for these indications, as well as its safety and efficacy in clinical trials. Another area of interest is the development of novel synthetic cannabinoids that are more selective for the CB1 or CB2 receptor, which may have fewer side effects and greater therapeutic potential. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound, which may lead to the development of more targeted and effective therapies for a range of medical conditions.
Synthesis Methods
The synthesis of N-(3-chloro-4-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide involves the reaction of 4-(4-methoxy-2-methylphenyl)-2-methylbutan-2-ol with 3-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure this compound. The synthesis of this compound has been extensively studied and optimized to improve the yield and purity of the final product.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been studied for its potential therapeutic applications, including its analgesic, anti-inflammatory, and anti-cancer properties. Studies have shown that this compound produces potent analgesic effects in animal models of pain, which may be mediated through the activation of CB1 receptors in the central nervous system. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions such as arthritis. Additionally, this compound has been investigated for its potential anti-cancer properties, with studies showing that it can inhibit the growth and proliferation of cancer cells in vitro.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-13-7-9-16(12-18(13)20)21-19(22)6-4-5-15-8-10-17(23-3)11-14(15)2/h7-12H,4-6H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTBQKTZCXVQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=C(C=C(C=C2)OC)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)
![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)


![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)

![2-cyano-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5724627.png)


![2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5724652.png)
![N-[2-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5724653.png)
![N-(2-cyanophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5724665.png)
